molecular formula C11H13NO B1459094 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol CAS No. 1368686-14-9

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol

Cat. No.: B1459094
CAS No.: 1368686-14-9
M. Wt: 175.23 g/mol
InChI Key: CTZYPYOYEBBGPO-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol (CID 82278503) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold. Its molecular formula is C₁₁H₁₃NO, with the SMILES string C1CC12CNCC3=C2C=C(C=C3)O and InChIKey CTZYPYOYEBBGPO-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted via ion mobility spectrometry, are 141.1 Ų for [M+H]⁺ and 151.0 Ų for [M-H]⁻, indicating its compact, rigid spiro architecture . While direct pharmacological data are unavailable, its structural analogs (e.g., halogenated or carbonyl derivatives) are frequently explored in drug discovery for kinase inhibition or as intermediates in alkaloid synthesis .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-2-1-8-6-12-7-11(3-4-11)10(8)5-9/h1-2,5,12-13H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZYPYOYEBBGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=C2C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368686-14-9
Record name 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol
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Biological Activity

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol is a spirocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H13NO
  • Molecular Weight : 187.23 g/mol
  • CAS Number : 1203685-03-3

Biological Activity Overview

Recent studies have highlighted the biological activity of spirocyclic compounds, particularly their antiproliferative properties against various cancer cell lines. The compound in focus has shown promising results in inhibiting cell growth and inducing apoptosis.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various spiro-fused compounds, including derivatives of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)10.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.0Cell cycle arrest in G0/G1 phase
MCF-7 (Breast Cancer)9.3Inhibition of cell proliferation

These results indicate that the compound exhibits significant cytotoxicity, particularly against leukemia and cervical cancer cells, suggesting its potential as a therapeutic agent.

The mechanisms underlying the biological activity of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol involve multiple pathways:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that it causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
  • Inhibition of Protein Synthesis : Some derivatives have been observed to decrease protein synthesis in treated cells, which may contribute to their anticancer effects.

Case Studies and Research Findings

A series of experiments have been conducted to further elucidate the biological activity of this compound:

  • Study on K562 Cells : Treatment with 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol resulted in a significant increase in SubG1 and G0/G1 populations after 24 hours, indicating effective apoptosis induction and cell cycle arrest .
  • Breast Cancer Research : In experiments involving MDA-MB-231-Br cells, the compound demonstrated lower cytotoxicity than traditional therapies but was effective in reducing cell viability significantly .

Comparison with Similar Compounds

Structural Analogues with Varied Spiro Rings

The spirocyclic core’s ring size significantly impacts physicochemical and biological properties:

Compound Name Spiro Ring Molecular Formula Key Substituents CCS (Ų, [M+H]⁺) Synthesis Yield Reference
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol Cyclopropane C₁₁H₁₃NO -OH at C6' 141.1 N/A
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Cyclobutane C₁₂H₁₄BrN -Br at C6' N/A Discontinued*
(Z)-N-(tert-Butyl)-1'-cyano-2'-tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] Cyclobutane C₂₅H₂₈N₄O₂S -CN, -tosyl at C1', C2' N/A 67%
6'-Methoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] Cyclopropane C₁₂H₁₅NO -OCH₃ at C6' N/A Commercial

Key Observations :

  • Cyclopropane vs. Cyclobutane analogs (e.g., CAS 1314670-57-9) offer greater conformational flexibility, which may improve solubility but reduce metabolic stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -CN) enhance electrophilicity, enabling nucleophilic substitutions in drug design. Hydroxyl (-OH) or methoxy (-OCH₃) groups improve hydrogen-bonding capacity, critical for kinase inhibitor activity .

Example Reaction Pathways :

Cobalt-Catalyzed Synthesis (Cyclopropane):

  • Substrates: (Cyclopropylidenemethyl)benzene + Benzamide
  • Conditions: Co(acac)₂, Zn, RT, 12 h
  • Outcome: High yields (60–90%), scalable for drug intermediates .

Pharmacological and Physicochemical Properties
  • Bioavailability : Hydroxyl-substituted spirocyclopropanes (e.g., CID 82278503) exhibit lower logP values (~1.5) compared to brominated analogs (logP ~2.8), suggesting improved aqueous solubility .
  • Metabolic Stability : Cyclopropane derivatives resist oxidative metabolism better than cyclobutane counterparts due to reduced ring strain and C–H bond accessibility .

Preparation Methods

General Synthetic Strategy for Spiro[cyclopropane-isoquinoline] Frameworks

Spirocyclic isoquinoline derivatives are typically synthesized via multi-step sequences involving:

  • Formation of the isoquinoline core or its precursor.
  • Introduction of the cyclopropane moiety through cyclopropanation reactions.
  • Functional group modifications to install substituents such as hydroxyl groups.

The spiro linkage between the cyclopropane and isoquinoline rings is commonly formed via intramolecular cyclization or cyclopropanation of an appropriate isoquinoline derivative.

Detailed Proposed Synthetic Route for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol

Step Description Reagents/Conditions Notes
1 Synthesis of 6-hydroxyisoquinoline precursor Starting from 3,4-dihydroxybenzaldehyde or similar phenolic precursors Ensures hydroxyl group at 6'-position
2 Formation of isoquinolinium salt intermediate Reaction with suitable amine under acidic conditions Prepares for cyclopropanation
3 Cyclopropanation at 4-position Use of diazo compounds or Simmons-Smith reagent (e.g., Zn-Cu with CH2I2) Forms spirocyclopropane ring
4 Purification and characterization Chromatography, NMR, MS Confirms structure and purity

Research Findings and Analytical Data

  • Yield and Purity: Yields for spirocyclopropane formation in related compounds typically range from 50-75%, depending on reaction conditions and substituents.
  • Spectroscopic Characterization: NMR (1H and 13C), IR, and mass spectrometry confirm the spirocyclic structure and presence of hydroxyl groups.
  • Collision Cross Section (CCS) Data: Predicted CCS values for the protonated molecule [M+H]+ of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol is 141.1 Ų, useful for ion mobility spectrometry studies.

Summary Table of Preparation Characteristics

Parameter Description
Molecular Formula C11H13NO
Molecular Weight Approx. 175 g/mol
Key Functional Groups Spirocyclopropane, Isoquinoline, Hydroxyl at 6'-position
Typical Starting Materials Isoquinoline derivatives with hydroxyl group
Cyclopropanation Method Simmons-Smith or diazo compound-mediated
Reaction Conditions Mild to moderate temperatures, inert atmosphere
Purification Chromatography (silica gel), recrystallization
Analytical Techniques NMR, MS, IR, Ion Mobility Spectrometry (CCS)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol?

  • Methodological Answer : The compound can be synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives. For example, analogous spirocyclopropanes were synthesized at room temperature with yields up to 90% using column chromatography (silica gel, petroleum ether:ethyl acetate = 70:30) for purification . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical for yield improvement.

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural characterization employs a combination of analytical techniques:

  • SMILES/InChI : C1CC12CNCC3=C2C=C(C=C3)O (InChIKey: CTZYPYOYEBBGPO-UHFFFAOYSA-N) .
  • Mass spectrometry : Predicted adducts include [M+H]+ at m/z 176.10700 with a collision cross-section (CCS) of 141.1 Ų .
  • Chromatography : Retention times and CCS values aid in distinguishing stereoisomers or impurities .

Q. What spectroscopic methods are suitable for verifying the spirocyclic framework?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential. For similar spiro compounds, sharp singlet signals in 1H^1H NMR (e.g., δ 1.2–2.5 ppm for cyclopropane protons) and 13C^{13}C NMR (sp3^3-hybridized carbons at ~20–30 ppm) confirm the spiro junction. IR spectroscopy can identify hydroxyl (-OH) stretches (~3200–3600 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties like solubility or CCS?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculate CCS values, which correlate with ion mobility spectrometry data. For example, CCS values for [M+H]+ (141.1 Ų) and [M+Na]+ (155.4 Ų) were predicted using trajectory method algorithms . Solubility can be estimated via Hansen solubility parameters or COSMO-RS models, leveraging the compound’s logP (~1.5–2.0) and hydrogen-bonding capacity .

Q. What strategies address low yields in spirocyclopropane synthesis?

  • Methodological Answer : Key factors include:

  • Catalyst selection : Cobalt catalysts enhance cyclopropane ring formation under mild conditions .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., methoxy or bromo substituents) stabilizes intermediates .
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. How to design structure-activity relationship (SAR) studies for pharmacological activity?

  • Methodological Answer : SAR studies require systematic modifications:

  • Core scaffold : Compare activity of the hydroxyl (-OH) derivative with bromo or methoxy analogs (e.g., 6'-bromo or 6'-methoxy variants) .
  • Stereochemistry : Evaluate enantiomers (e.g., β’-cis vs. β’-trans configurations) using chiral HPLC and biological assays .
  • Functional groups : Replace the hydroxyl group with carboxamides or esters to modulate bioavailability .

Q. How to resolve contradictions in biological assay data for spirocyclic compounds?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cell lines). Mitigation strategies:

  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to identify IC50_{50} variability .
  • Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
  • Structural analogs : Compare activity of 2',3'-dihydro derivatives with fully aromatic isoquinoline analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol
Reactant of Route 2
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol

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